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Dehydrocorybulbine Chloride Salt

Cat. No.: B1154027
M. Wt: 387.86
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrocorybulbine Chloride Salt is a bioactive alkaloid compound isolated from the traditional medicinal plant Corydalis yanhusuo . This reagent is provided as a high-purity chloride salt for use in biochemical and pharmacological research. Its primary research value lies in its significant antinociceptive (pain-relieving) properties, demonstrated in models of acute, inflammatory, and chronic neuropathic pain . A key characteristic of Dehydrocorybulbine is its non-opioid mechanism of action. Research indicates its analgesic effects are mediated through antagonism of dopamine D2 receptors and modulation of purinergic signaling. Studies show it effectively alleviates injury-induced neuropathic pain by inhibiting the P2X4 receptor (P2X4R) in the spinal cord, subsequently reducing ATP-evoked intracellular calcium influx and mitigating the levels of pronociceptive interleukins such as IL-1β and IL-18 . Furthermore, it has been reported to exhibit low potential for inducing antinociceptive tolerance, making it a compound of interest for studying chronic pain conditions without the drawbacks of existing therapies . Beyond pain research, its profile as a dopamine receptor antagonist also makes it relevant for investigating psychiatric disorders . This product is intended for research purposes only in a laboratory setting. It is strictly for use in in vitro assays and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₁H₂₂ClNO₄

Molecular Weight

387.86

Synonyms

13-Methyljatrorrhizine Chloride Salt;  5,6-Dihydro-3-hydroxy-2,9,10-trimethoxy-13-methyldibenzo[a,g]quinolizinium Chloride Salt

Origin of Product

United States

Contextualization Within Natural Product Chemistry Research

Dehydrocorybulbine (B1239679) is a prominent alkaloid extracted from the tubers of various Corydalis species, which belong to the poppy family (Papaveraceae). eurekalert.orgbendbulletin.comspokesman.com The investigation of such natural products is a cornerstone of medicinal chemistry and pharmacology, often leading to the discovery of novel therapeutic agents.

Research into Dehydrocorybulbine is part of a broader effort to catalogue the chemical constituents of traditional medicines, a project sometimes referred to as the "herbalome". eurekalert.orgspokesman.com This systematic approach aims to identify the active compounds within traditional remedies and understand their mechanisms of action from a molecular perspective. The isolation and structural elucidation of Dehydrocorybulbine and other alkaloids from Corydalis yanhusuo have been achieved through various chromatographic and spectroscopic techniques. nih.gov

Significance As a Quaternary Protoberberine Alkaloid in Chemical Biology

Dehydrocorybulbine (B1239679) belongs to the class of isoquinoline (B145761) alkaloids, specifically the quaternary protoberberine alkaloids (QPAs). muni.cznih.gov This structural classification is significant as QPAs are known for their diverse biological activities. The quaternary nature of the nitrogen atom in the protoberberine skeleton imparts a positive charge, influencing the molecule's interaction with biological targets. muni.cznih.gov

The chemical reactivity of QPAs is characterized by the iminium bond, which is susceptible to nucleophilic attack. muni.cznih.gov This reactivity is crucial as it governs how these alkaloids interact with biomacolecules. Research in chemical biology has explored the interactions of QPAs with nucleic acids, where they can act as intercalators or groove binders. muni.cznih.gov Furthermore, studies have investigated the potential of QPAs in various therapeutic areas. muni.cznih.gov

Role in Corydalis Yanhusuo Phytochemistry and Traditional Botanical Studies

Plant Sources and Ethnobotanical Relevance in Research

Dehydrocorybulbine is a naturally occurring compound found in various plant species, most notably within the genus Corydalis. nih.govnih.gov The tubers of Corydalis yanhusuo are a well-documented source of this alkaloid. nih.govnih.gov Ethnobotanical studies, which examine the traditional use of plants by indigenous cultures, have guided researchers to plants like Corydalis for the investigation of novel bioactive compounds. researchgate.netmdpi.comnih.govsmujo.idmdpi.com While traditional use points towards potential biological activity, the focus in a research context is the isolation and characterization of individual chemical constituents, such as dehydrocorybulbine, to understand their specific properties.

The ethnobotanical relevance of Corydalis species in traditional Chinese medicine for its analgesic properties has prompted scientific inquiry into its alkaloid composition. nih.gov This has led to the isolation and investigation of numerous compounds, including dehydrocorybulbine, to identify the specific molecules responsible for the observed effects. nih.gov

Biosynthetic Pathways and Precursors of Quaternary Protoberberine Alkaloids

The biosynthesis of quaternary protoberberine alkaloids, including dehydrocorybulbine, is a complex enzymatic process within the plant. nih.govmuni.czmuni.cz These alkaloids belong to the larger class of isoquinoline (B145761) alkaloids. nih.govmuni.cz

Tyrosine-Derived Biogenesis Research

The fundamental building block for the protoberberine skeleton is the amino acid tyrosine. muni.czneu.edu.tr Through a series of enzymatic reactions, tyrosine is converted into the core isoquinoline structure. neu.edu.tr Research in this area has elucidated the key role of tyrosine aminotransferase (TyrAT), which catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, a crucial step in the pathway leading to benzylisoquinoline alkaloids. nih.govnih.gov The study of this biogenetic pathway is essential for understanding how plants produce such a diverse array of chemical compounds. wikipedia.org

Dehydrocorybulbine as a Biosynthetic Intermediate in Analog Formation

Within the intricate network of alkaloid biosynthesis, dehydrocorybulbine can serve as a precursor for the formation of other, structurally related alkaloids. The quaternary nature of the protoberberine skeleton allows for various enzymatic modifications, leading to a wide diversity of final products. Research into these pathways can provide insights into the chemical ecology of the plant and may offer routes for the semi-synthesis of novel alkaloid analogs for further scientific investigation.

Research Methodologies for Isolation and Purification

Obtaining pure dehydrocorybulbine chloride salt for research purposes requires sophisticated isolation and purification techniques.

Chromatographic Techniques for Quaternary Alkaloid Isolation in Academic Settings

A variety of chromatographic methods are employed to separate dehydrocorybulbine from the complex mixture of alkaloids present in the plant extract. column-chromatography.comiipseries.org High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale separation of these compounds. nih.goviipseries.orgnih.gov

One particularly effective technique for the preparative separation of quaternary alkaloids from Corydalis yanhusuo is pH-zone-refining counter-current chromatography (CCC). nih.gov This method utilizes a biphasic solvent system and a pH gradient to achieve high-purity separation of compounds like dehydrocorydaline (B211579) and palmatine. nih.gov Other chromatographic approaches include column chromatography using stationary phases like silica (B1680970) gel or alumina, and high-speed counter-current chromatography (HSCCC). mdpi.comresearchgate.netresearchgate.net The choice of chromatographic technique depends on the specific alkaloids being targeted and the desired scale of purification. column-chromatography.com

Recrystallization and Solvent-Based Separation Strategies for Research Grade Compounds

Following initial chromatographic separation, further purification is often necessary to achieve research-grade purity. Recrystallization is a common technique used to purify solid compounds. This involves dissolving the partially purified dehydrocorybulbine in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

In one documented purification process, the final step involved preparative HPLC, yielding a highly purified single compound. nih.gov The structure of the isolated compound was then confirmed using various spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For crystallographic studies, single crystals can be grown, for instance, by the slow volatilization of a methanol (B129727) solution of the perchlorate (B79767) salt of dehydrocorybulbine. nih.gov

Chemical Synthesis Approaches for this compound

The laboratory synthesis of dehydrocorybulbine (DHCB) provides a crucial alternative to its extraction from natural sources, ensuring a stable supply for research purposes. A notable and pioneering synthetic route was developed to produce DHCB in sufficient quantities for pharmacological studies. Current time information in Bangalore, IN. This approach commences with the readily available natural product, berberine, and proceeds through a four-step sequence to yield the target molecule. Current time information in Bangalore, IN. The final step of this synthesis involves the use of hydrochloric acid, which facilitates the formation of the chloride salt of dehydrocorybulbine. nih.gov

The key stages of this synthetic pathway involve a series of carefully controlled reactions. A selective reduction of berberine is performed using sodium borohydride (B1222165) (NaBH4) in methanol, which yields a key intermediate product with a 76% yield. Current time information in Bangalore, IN.nih.gov This is followed by a reaction with formaldehyde (B43269) and subsequent acidification with 2N hydrochloric acid (HCl) to form another crucial intermediate. nih.gov The subsequent steps focus on selective methylation and deprotection to achieve the final structure of dehydrocorybulbine. Current time information in Bangalore, IN. Specifically, a protection step using chloromethyl methyl ether is employed for a phenolic hydroxyl group, followed by methylation of another hydroxyl group. Current time information in Bangalore, IN. The final deprotection is carried out using 2N HCl, which also serves to form the hydrochloride salt. Current time information in Bangalore, IN.nih.gov The resulting this compound is then purified using preparative High-Performance Liquid Chromatography (HPLC). Current time information in Bangalore, IN.nih.gov

Table 1: Key Data on the Chemical Synthesis of this compound

Parameter Description Reference
Starting Material Berberine Current time information in Bangalore, IN.nih.gov
Key Reagents Sodium borohydride (NaBH4), Formaldehyde, Hydrochloric acid (HCl), Chloromethyl methyl ether, Methyl p-toluenesulfonate Current time information in Bangalore, IN.nih.gov
Number of Steps 4 Current time information in Bangalore, IN.
Overall Yield 12.5% Current time information in Bangalore, IN.
Purification Method Preparative High-Performance Liquid Chromatography (HPLC) Current time information in Bangalore, IN.nih.gov
Salt Form Chloride (hydrochloride) nih.gov

Preclinical Pharmacological Research Areas

Research into Analgesic Effects in Animal Models

Studies in animal models have been crucial in characterizing the pain-relieving effects of dehydrocorybulbine (B1239679) across different pain modalities.

The efficacy of dehydrocorybulbine in treating acute pain has been demonstrated in models of both thermally and chemically induced nociception. nih.gov In the tail-flick assay, a test that measures the response to a thermal stimulus, DHCB has shown antinociceptive activity. nih.govmdpi.com Furthermore, its effectiveness against chemically-induced acute pain has been confirmed. nih.gov

The formalin test, which elicits a biphasic pain response, has also been employed to assess DHCB's activity. The initial phase of this test corresponds to acute neurogenic pain. nih.gov Research has shown that dehydrocorybulbine can significantly reduce the pain response in this early phase. nih.gov

The analgesic properties of dehydrocorybulbine extend to inflammatory pain states. drugdiscoverytrends.comnih.gov The second, or late, phase of the formalin test is characterized by an inflammatory pain response. nih.gov Studies have demonstrated that DHCB is effective in diminishing pain during this phase. nih.gov In one study, DHCB was shown to cause a significant reduction in the time spent licking the injected paw during both the early and late phases of the formalin test. nih.gov

Further evidence of its efficacy in inflammatory pain models comes from the acetic acid-induced writhing test in mice. Intraperitoneal administration of dehydrocorydaline (B211579) (DHC), a related compound, demonstrated a dose-dependent antinociceptive effect in this model. nih.gov DHC also significantly attenuated the pain responses in the formalin paw test. nih.gov The mechanism for its anti-inflammatory effect is partly attributed to the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord. nih.gov

Animal ModelCompoundObserved EffectReference
Formalin Test (Late Phase)Dehydrocorybulbine (DHCB)Significant reduction in inflammatory pain response. nih.gov
Acetic Acid-Induced Writhing TestDehydrocorydaline (DHC)Dose-dependent antinociceptive effect. nih.gov
Formalin Paw TestDehydrocorydaline (DHC)Significant attenuation of pain responses and reduction of paw edema. nih.gov

A significant area of research has been the evaluation of dehydrocorybulbine in models of neuropathic pain, a type of chronic pain for which effective treatments are lacking. nih.govdrugdiscoverytrends.comnih.govnih.govsemanticscholar.org DHCB has been shown to be effective in alleviating injury-induced neuropathic pain. drugdiscoverytrends.comnih.gov

Specifically, its role in managing neuropathic pain following spinal cord injury (SCI) has been investigated in rat models. nih.govnih.gov In a rat contusion injury model, administration of dehydrocorybulbine was found to relieve pain-related behaviors without impairing motor functions. nih.govnih.gov The underlying mechanism for this effect is believed to involve the inhibition of the P2X4 receptor, which is upregulated after spinal cord injury. nih.govnih.govsemanticscholar.org DHCB was found to mitigate the upregulation of this receptor and reduce ATP-evoked intracellular calcium concentration. nih.govnih.govsemanticscholar.org Furthermore, DHCB administration led to a reduction in the levels of pronociceptive interleukins such as IL-1β and IL-18. nih.govnih.gov

Neuropathic Pain ModelKey FindingsProposed MechanismReference
Spinal Cord Injury (Rat Contusion Model)Relieved pain behaviors without affecting motor functions.Inhibition of P2X4 receptor upregulation. nih.govnih.gov
Spinal Cord Injury (Rat Contusion Model)Mitigated the elevation of pronociceptive interleukins (IL-1β, IL-18).Downregulation of P2X4R expression. nih.govnih.gov

A notable characteristic of dehydrocorybulbine is that its repeated administration does not lead to the development of antinociceptive tolerance. drugdiscoverytrends.comnih.govmdpi.comvibe-wellness.com This is a significant advantage over many conventional analgesics, such as morphine, where tolerance is a major limitation. drugdiscoverytrends.comnih.gov In studies where mice were subjected to daily DHCB administrations over a seven-day period, no tolerance to its antinociceptive effects was observed in the tail-flick assay. nih.gov This lack of tolerance suggests that DHCB may be a promising candidate for the management of chronic pain. nih.govvibe-wellness.com The analgesic effects of DHCB are mediated, at least in part, through its interaction with dopamine (B1211576) D2 receptors, not the μ-opioid receptor, which is the primary target for morphine. nih.gov

Research into Anti-inflammatory Properties in Preclinical Models

In addition to its analgesic effects, dehydrocorybulbine has demonstrated anti-inflammatory properties in preclinical studies.

The anti-inflammatory potential of dehydrocorybulbine has been investigated using in vitro models, particularly in cultured macrophages. nih.govnih.gov In lipopolysaccharide (LPS)-treated macrophage cultures, dehydrocorydaline and its related analogues have been shown to exert anti-inflammatory effects. nih.gov

The mechanisms underlying these effects include:

Inhibition of the release of proinflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov

Suppression of the mRNA expression of these proinflammatory cytokines. nih.govnih.gov

Suppression of the activation of the NF-κB transcriptional element and a reduction in its nuclear translocation. nih.govnih.gov

Another related compound, corynoline, has been shown to reduce the production of nitric oxide (NO) and the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated RAW264.7 macrophage cells. researchwithrutgers.com These findings further support the anti-inflammatory potential of compounds derived from Corydalis.

In Vitro ModelCompoundKey Anti-inflammatory ActionsReference
LPS-treated cultured macrophagesDehydrocorydalineInhibited release of TNF-α and IL-6. nih.govnih.gov
LPS-treated cultured macrophagesDehydrocorydalineSuppressed mRNA expression of proinflammatory cytokines. nih.govnih.gov
LPS-treated cultured macrophagesDehydrocorydalineSuppressed activation of NF-κB. nih.govnih.gov
LPS-activated RAW264.7 cellsCorynolineReduced production of nitric oxide (NO), iNOS, and COX-2. researchwithrutgers.com

Research into Potential Anticancer Mechanisms (Preclinical Focus)

The anticancer potential of Dehydrocorybulbine, often referred to by its synonym Dehydrocorydaline in cancer research literature, has been explored through various in vitro studies. These investigations have focused on its ability to halt the growth of cancer cells and induce programmed cell death.

Research has shown that Dehydrocorybulbine can significantly inhibit the proliferation of cancer cells. In a study utilizing the human breast cancer cell line MCF-7, Dehydrocorybulbine demonstrated a dose-dependent inhibitory effect on cell growth. nih.gov The anti-proliferative activity was quantitatively measured using an MTT assay, a standard colorimetric test that assesses cell metabolic activity as an indicator of cell viability. nih.govnih.gov The results indicated that as the concentration of Dehydrocorybulbine increased, the proliferation of MCF-7 cells decreased, highlighting its potential as a cytostatic agent. nih.gov

A primary mechanism underlying the anticancer effects of Dehydrocorybulbine is the induction of apoptosis, or programmed cell death. In vitro studies on MCF-7 breast cancer cells have elucidated the specific molecular pathways involved. nih.gov Treatment with Dehydrocorybulbine was found to trigger the apoptotic cascade, confirmed by the visualization of DNA fragmentation using Hoechst 33342 staining. nih.govnih.gov

The pro-apoptotic action of Dehydrocorybulbine is mediated through the regulation of the Bcl-2 family of proteins. Western blot analysis revealed that the compound dose-dependently increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. Specifically, Dehydrocorybulbine treatment led to the activation of caspase-7 and caspase-8, followed by the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that is a hallmark substrate for executioner caspases during apoptosis. nih.gov Interestingly, the pro-apoptotic effect was reversible by a caspase-8 inhibitor, confirming the central role of this extrinsic apoptotic pathway. nih.gov

Table 2: Apoptosis Induction by Dehydrocorybulbine in MCF-7 Cancer Cells

Molecular Target/EventObserved EffectMethod of DetectionReference
Bax ProteinIncreased ExpressionWestern Blot nih.gov
Bcl-2 ProteinDecreased ExpressionWestern Blot nih.gov
Caspase-7ActivationWestern Blot nih.gov
Caspase-8ActivationWestern Blot nih.gov
PARPCleavageWestern Blot nih.gov
DNA FragmentationIncreasedHoechst Staining nih.govnih.gov

A crucial aspect of anticancer drug development is demonstrating selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes side effects and enhances the therapeutic window. While extensive research has shown Dehydrocorybulbine's efficacy against cancer cell lines, published studies providing a direct, comprehensive comparison of its cytotoxic effects on a panel of cancer cells versus normal human cells are limited.

The principle of selective cytotoxicity is a key focus in modern oncology research. For instance, studies on other novel therapeutic agents, such as certain nanoparticle formulations, have explicitly demonstrated a specific killing effect on cancer cells with minimal toxicity to normal cells. nih.gov Such research typically involves parallel experiments where both cancerous and non-cancerous cell lines are treated with the compound, and cell viability is measured to determine a selectivity index. Although the anti-proliferative and pro-apoptotic mechanisms of Dehydrocorybulbine in cancer cells are established nih.gov, further research is required to systematically quantify its differential selectivity and to fully understand its safety profile concerning non-malignant cells.

Neuroprotective Research Endeavors

Beyond its anti-inflammatory properties in the nervous system, Dehydrocorybulbine is also investigated for its neuroprotective potential, particularly through pathways relevant to neurodegenerative diseases.

Acetylcholinesterase (AChE) is a key enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Research has established a direct link between Dehydrocorybulbine and AChE inhibition.

One study identified Dehydrocorybulbine (referred to as dehydrocorydaline) as an inhibitor of AChE, with an IC₅₀ value of 0.62 ± 0.05 µM. nih.gov Furthermore, a rare, rearranged seco-isoquinoline alkaloid named Secoyanhusamine A has been isolated from Corydalis yanhusuo. nih.gov This compound is a potent AChE inhibitor with an IC₅₀ value of 0.81 ± 0.13 μM. nih.gov Crucially, research has identified Dehydrocorybulbine as the biosynthetic precursor to Secoyanhusamine A. nih.gov This establishes an indirect but significant role for Dehydrocorybulbine in AChE inhibition via its conversion to the highly active Secoyanhusamine A, presenting a novel neuroprotective mechanism.

Table 3: Acetylcholinesterase (AChE) Inhibition

CompoundRoleIC₅₀ Value (µM)Reference
Dehydrocorybulbine (Dehydrocorydaline)Direct Inhibitor0.62 ± 0.05 nih.gov
Secoyanhusamine APotent Inhibitor0.81 ± 0.13 nih.gov
DehydrocorybulbineBiosynthetic PrecursorNot Applicable nih.gov

Modulation of P2X4R-Mediated Neuroinflammation in Preclinical Studies

Preclinical research has identified Dehydrocorybulbine (DHCB), an alkaloid isolated from the plant Corydalis yanhusuo, as a modulator of neuroinflammatory processes, with a particular focus on its interaction with the P2X4 receptor (P2X4R). nih.govsemanticscholar.org While the available research primarily investigates Dehydrocorybulbine, it is important to note that the specific chloride salt form was not explicitly mentioned in the reviewed studies. The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in the signaling pathways that lead to neuroinflammation and neuropathic pain. nih.gov

In a notable preclinical study utilizing a rat model of spinal cord injury (SCI), administration of Dehydrocorybulbine was found to alleviate neuropathic pain behaviors. nih.govnih.gov This therapeutic effect was linked to the compound's ability to mitigate the upregulation of P2X4R expression that is typically observed following such injuries. nih.govnih.gov The study demonstrated that DHCB administration led to a significant reduction in the elevated levels of pro-inflammatory molecules, including interleukin-1β (IL-1β), interleukin-18 (IL-18), and matrix metalloproteinase-9 (MMP-9), which are downstream consequences of P2X4R activation. nih.govnih.gov

Further investigation at the cellular level, using VSC4.1 and BV-2 microglial cell lines, revealed that Dehydrocorybulbine could significantly reduce the influx of intracellular calcium (Ca2+) that is evoked by high concentrations of ATP, an effect characteristic of P2X4R inhibition. nih.govsemanticscholar.org Interestingly, the study also suggested an indirect mechanism of action, whereby the regulatory effects of DHCB on P2X4R may be mediated through its activity as a dopamine D2 receptor (D2R) antagonist. nih.govsemanticscholar.org The antinociceptive effects of Dehydrocorybulbine were reportedly antagonized by agonists of both the P2X4 receptor and the dopamine D2 receptor, further supporting this proposed mechanism. nih.govnih.gov

The following table summarizes the key findings from preclinical studies on the modulation of P2X4R-mediated neuroinflammation by Dehydrocorybulbine.

Preclinical ModelKey FindingsReference
Rat Spinal Cord Injury (SCI) ModelMitigated upregulation of P2X4 receptor expression post-injury. nih.govnih.gov
Reduced levels of pro-inflammatory interleukins (IL-1β, IL-18) and MMP-9. nih.govnih.gov
Alleviated neuropathic pain behaviors without affecting motor function. nih.gov
VSC4.1 and BV-2 Cell LinesReduced ATP-evoked intracellular Ca2+ concentration. nih.govsemanticscholar.org
Suggested an indirect regulation of P2X4R, possibly via dopamine D2 receptor antagonism. nih.govsemanticscholar.org

These findings underscore the potential of Dehydrocorybulbine as a pharmacological tool for studying and potentially targeting P2X4R-mediated neuroinflammatory pathways in the context of neuropathic pain and spinal cord injury.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Characterization Techniques in Research (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

The precise structural elucidation and identification of Dehydrocorybulbine (B1239679) are fundamental to all research endeavors. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules. In the study of Dehydrocorybulbine, NMR spectra are obtained to provide a detailed map of the hydrogen and carbon atoms within the molecule. nih.gov For instance, ¹H-NMR and ¹³C-NMR are used to identify the chemical environment of each proton and carbon atom, respectively, which is crucial for confirming the compound's identity and purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical analytical technique. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is frequently used to identify and quantify Dehydrocorybulbine in complex mixtures, such as extracts from its natural source, Corydalis yanhusuo, or in biological samples like plasma and bile. nih.govnih.gov The development of sensitive LC-MS/MS methods allows for the detection of Dehydrocorybulbine and its metabolites at very low concentrations, which is essential for pharmacokinetic studies. nih.govmdpi.comresearchgate.net A study successfully developed and validated an LC-MS/MS method for determining Dehydrocorydaline (B211579) (a related compound) in rat plasma, demonstrating the technique's utility in preclinical research. nih.gov This method showed high precision and accuracy, with a quantification limit of 0.625 ng/mL. nih.govmdpi.com

X-ray crystallography has also been employed to definitively determine the three-dimensional structure of Dehydrocorybulbine. By obtaining a single crystal of the perchlorate (B79767) form of DHCB, researchers were able to perform X-ray diffraction analysis to solve its structure. nih.gov

Advanced Chromatographic Separations for Research Purity Assessment (e.g., High-Performance Liquid Chromatography with Chemometric Approaches)

Ensuring the purity of Dehydrocorybulbine is paramount for accurate pharmacological and biological studies. Advanced chromatographic techniques are employed to separate it from other related alkaloids and impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quality control and purity assessment of traditional Chinese medicines and their active components, including Dehydrocorybulbine. nih.govresearchgate.net HPLC methods are developed and validated to quantify the content of Dehydrocorybulbine and other alkaloids in Corydalis extracts. nih.govnih.gov The precision, stability, and reproducibility of these methods are rigorously evaluated to ensure reliable results. nih.gov

Chemometric approaches , combined with HPLC fingerprinting, provide a powerful tool for the quality evaluation of Corydalis yanhusuo. nih.govnih.gov These methods use statistical and mathematical techniques to analyze complex chemical data. Techniques such as similarity analysis, hierarchical cluster analysis (HCA), and principal component analysis (PCA) are applied to the HPLC fingerprints of different batches of C. yanhusuo to classify them and identify key chemical markers that contribute to their quality. nih.govresearchgate.netnih.gov For instance, one study used these chemometric tools to classify 20 batches of C. yanhusuo into three groups and found that the content of dehydrocorydaline and coptisine (B600270) was higher in samples from the Zhejiang province. nih.gov Near-infrared (NIR) spectroscopy coupled with chemometrics has also been explored as a rapid and non-destructive method for the quality identification of Corydalis Rhizoma. nih.gov

Table 1: HPLC Method Validation Parameters for Alkaloid Analysis in Corydalis yanhusuo

Parameter Result
Linearity (R²) > 0.9998
Precision Validated with five-fold analysis
Stability Validated
Reproducibility Validated

Data derived from a study on HPLC fingerprinting of C. yanhusuo. nih.gov

Application of In Vitro Cell Culture and Ex Vivo Tissue Models for Mechanistic Elucidation

To understand the cellular and molecular mechanisms underlying the effects of Dehydrocorybulbine, researchers utilize in vitro cell culture and ex vivo tissue models. These models provide a controlled environment to investigate specific biological pathways and interactions.

In vitro cell culture studies have been instrumental in exploring the neuroprotective and pain-relieving mechanisms of Dehydrocorybulbine. For example, research has used VSC4.1 cells, a motor neuron cell line, to investigate the influence of DHCB on P2X receptors at the cellular level. nih.govsemanticscholar.org These studies have shown that Dehydrocorybulbine can downregulate the expression of the P2X4 receptor and reduce ATP-evoked intracellular calcium influx, suggesting a mechanism for its analgesic effects in neuropathic pain. nih.govsemanticscholar.org The use of Fura-2 fluorescence measurements to track changes in intracellular calcium concentration is a key technique in these investigations. nih.govsemanticscholar.org

Ex vivo tissue models offer a bridge between in vitro cell cultures and in vivo animal studies by maintaining the tissue architecture and cellular interactions of the native environment. nih.govyoutube.com While specific ex vivo studies focusing solely on Dehydrocorybulbine chloride salt are not detailed in the provided results, this methodology is highly applicable. For example, tissue slices from relevant areas of the central nervous system could be used to study the compound's effects on neuronal excitability and synaptic transmission.

Utilization of In Vivo Animal Models and Genetic Approaches (e.g., Receptor Knockout Studies)

In vivo animal models are crucial for evaluating the physiological effects and therapeutic potential of Dehydrocorybulbine in a whole organism. Genetic approaches, such as the use of receptor knockout mice, provide powerful tools to pinpoint the specific molecular targets of the compound.

Animal models of pain are frequently used to assess the analgesic properties of Dehydrocorybulbine. Studies have employed models of thermally induced acute pain, inflammatory pain, and injury-induced neuropathic pain. nih.gov For instance, the tail-flick assay is used to measure the response to acute thermal pain, while the formalin test is used to assess both acute and persistent inflammatory pain. nih.gov Research has shown that Dehydrocorybulbine is effective in alleviating pain in these models. nih.gov In a rat model of spinal cord injury, administration of Dehydrocorybulbine was found to relieve neuropathic pain behaviors without affecting motor function. nih.gov

Receptor knockout studies have been pivotal in identifying the primary molecular targets of Dehydrocorybulbine. To investigate the role of dopamine (B1211576) receptors in the analgesic effects of DHCB, researchers have utilized dopamine D2 receptor knockout (D2KO) mice. nih.gov These studies have demonstrated that the antinociceptive effect of Dehydrocorybulbine is primarily mediated through its interaction with D2 receptors, at least at lower doses. nih.gov The use of D2KO mice, alongside selective pharmacological agonists and antagonists, has been crucial in confirming this mechanism. nih.govnih.gov

Table 2: Key Findings from In Vivo and Genetic Studies of Dehydrocorybulbine

Research Area Key Finding Citation
Acute Pain DHCB is effective in alleviating thermally induced acute pain. nih.gov
Inflammatory Pain DHCB is effective against inflammatory pain. nih.govnih.gov
Neuropathic Pain DHCB is effective against injury-induced neuropathic pain. wikipedia.orgnih.govnih.govtamu.edu

Computational Chemistry: Molecular Docking and Simulation Studies for Target Interaction Prediction

Computational chemistry provides valuable insights into the molecular interactions between Dehydrocorybulbine and its biological targets, aiding in the prediction of binding affinities and the design of new, more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method has been used to study the interaction of Dehydrocorybulbine with its target receptors. For example, molecular docking studies can help visualize and predict how DHCB binds to the dopamine D2 receptor. This information is crucial for understanding the structure-activity relationship and for guiding the rational design of novel analgesic compounds.

Molecular simulation , such as classical molecular dynamics simulations, can be used to study the dynamic behavior of molecules and their interactions over time. nih.govnih.gov These simulations can provide a more detailed understanding of the binding process and the conformational changes that occur upon binding. While specific molecular simulation studies on this compound were not found in the search results, this approach represents a powerful tool for future research to further elucidate its mechanism of action at an atomic level. datadryad.org

Comparative Studies and Analog Research

Comparative Pharmacological and Mechanistic Research with Other Corydalis Alkaloids (e.g., L-Tetrahydropalmatine, Dehydrocorydaline)

The primary mechanism of action for Dehydrocorybulbine's analgesic effects is its interaction with dopamine (B1211576) receptors. nih.gov Research demonstrates that DHCB functions as an antagonist at dopamine receptors, with a particular affinity for the D2 receptor subtype. nih.govnih.govnih.gov This antagonism is believed to be central to its ability to alleviate pain, particularly acute and neuropathic pain. nih.govnih.gov

A comparative analysis with L-Tetrahydropalmatine (l-THP) , another prominent analgesic alkaloid from Corydalis, reveals both similarities and differences in their pharmacological actions. Like DHCB, l-THP also exerts its effects through dopamine receptor antagonism. nih.govnih.gov Both compounds act as antagonists at all five dopamine receptor subtypes. nih.gov However, studies indicate that DHCB possesses a higher or comparable affinity for D2-like receptors while exhibiting lower affinity for D1-like receptors when compared to l-THP. nih.gov Notably, l-THP's analgesic properties are linked to its dual activity as a D1 receptor partial agonist and a D2 receptor antagonist. nih.govepa.gov In contrast to DHCB's weak activity at the μ-opioid receptor, l-THP shows no such activity. nih.gov Recent studies have also suggested that DHCB is more potent as an analgesic than l-THP at non-sedative doses. nih.gov

Dehydrocorydaline (B211579) (DHC) , another related alkaloid, also displays antinociceptive effects. wikipedia.org However, its mechanism appears to involve the opioid system, an effect that can be blocked by naloxone. wikipedia.org This contrasts with DHCB's primary reliance on the dopamine system for its pain-relieving action. nih.gov Furthermore, dehydrocorydaline has been shown to exert anti-inflammatory effects by reducing the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. wikipedia.org While DHCB also demonstrates efficacy against inflammatory pain, its primary characterized mechanism remains dopamine receptor antagonism. nih.gov

Interactive Table: Comparative Pharmacology of Corydalis Alkaloids

Compound Primary Mechanism Receptor Affinity/Action
Dehydrocorybulbine (B1239679) (DHCB) Dopamine Receptor Antagonist nih.govnih.gov Highest affinity for D2 receptors; weak μ-opioid receptor agonist. nih.gov
L-Tetrahydropalmatine (l-THP) Dopamine Receptor Antagonist/Partial Agonist nih.govepa.gov Antagonist at D2 receptors and partial agonist at D1 receptors. nih.gov
Dehydrocorydaline (DHC) Opioid Receptor Involvement, Anti-inflammatory wikipedia.org Antinociceptive effects are naloxone-sensitive; reduces inflammatory cytokines. wikipedia.org

Exploration of Novel Dehydrocorybulbine Derivatives and Metabolites in Academic Research

The study of Dehydrocorybulbine extends to its metabolic fate and the potential for synthetic modification to create novel derivatives with improved or altered pharmacological properties.

Preliminary in vitro metabolism studies have shown that DHCB is not metabolized by Phase I reactions. Instead, it undergoes Phase II metabolism, where it is slowly converted into two glucuronidated products. nih.govnih.gov Glucuronidation is a common metabolic pathway where a glucuronic acid moiety is attached to a substance, a process that typically increases its water solubility and facilitates its excretion from the body. This metabolic stability, avoiding Phase I breakdown and undergoing slow Phase II conjugation, contributes to DHCB's favorable pharmacokinetic profile and its ability to remain in the plasma at relatively high concentrations for an extended period. nih.gov The specific structures of these two glucuronidated metabolites have not been extensively detailed in the available research.

The successful chemical synthesis of DHCB has been a significant advancement, as it is no longer solely reliant on extraction from plant sources. nih.gov This breakthrough opens the possibility for the rational design and synthesis of novel Dehydrocorybulbine derivatives . By modifying the core structure of DHCB, researchers can explore how different chemical groups affect its affinity for dopamine receptors and other potential targets. This could lead to the development of new chemical entities with enhanced analgesic efficacy, improved selectivity for specific receptor subtypes, or a more favorable side effect profile. While the synthesis of DHCB provides a clear pathway for the creation of such derivatives, specific academic research detailing the synthesis and pharmacological evaluation of a wide range of novel DHCB derivatives is not yet extensively documented in publicly available literature.

Future Research Directions and Translational Perspectives Strictly Preclinical

Elucidating Novel Molecular Targets and Unexplored Signaling Pathways

The primary known mechanism of DHCB involves antagonism of dopamine (B1211576) receptors, particularly the D2 subtype. nih.gov However, a comprehensive understanding of its pharmacological profile requires looking beyond these initial findings to identify novel molecular targets and the downstream signaling cascades they modulate.

Future investigations should prioritize the use of unbiased screening approaches, such as affinity chromatography-mass spectrometry and chemical proteomics, to identify a broader range of DHCB-interacting proteins within relevant cell types (e.g., neurons, microglia). This could uncover entirely new targets that contribute to its observed effects.

Recent studies have indicated that DHCB may also exert its effects by inhibiting the P2X4 receptor, an ATP-gated ion channel involved in neuropathic pain signaling in microglia. nih.govsemanticscholar.org This finding opens up a new avenue of research into its role in neuro-immune modulation. Future research should aim to:

Map the P2X4 Receptor-Mediated Pathway: Investigate the downstream consequences of P2X4 receptor inhibition by DHCB, including its effects on intracellular calcium influx, inflammasome activation (e.g., NLRP3), and the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govsemanticscholar.org

While a weak interaction with the µ-opioid receptor has been noted, further studies are needed to confirm if this or other G-protein coupled receptors (GPCRs) are meaningfully engaged by DHCB at physiologically relevant concentrations. escholarship.orgnih.gov

Investigating Specificity and Selectivity Mechanisms of Action

The efficacy of a therapeutic lead compound is intrinsically linked to its selectivity for its intended target(s) over other related proteins, which minimizes the potential for off-target effects. While DHCB is known to be a dopamine receptor antagonist, a more granular understanding of its binding profile is necessary. nih.gov

Key areas for future preclinical research include:

Quantitative Binding Assays: Performing comprehensive radioligand binding assays or surface plasmon resonance (SPR) studies to determine the binding affinities (Kd or Ki values) of DHCB for all dopamine receptor subtypes (D1, D2, D3, D4, D5), as well as for the P2X receptor family (P2X1-7). This will provide a quantitative measure of its selectivity. Initial studies show DHCB's antinociceptive effect is primarily due to its interaction with D2 receptors at low doses and that it can inhibit P2X4 channels without affecting P2X7 channels. nih.govnih.gov

Functional Selectivity Studies: Moving beyond simple binding, future studies should explore functional selectivity (also known as biased agonism/antagonism). This involves investigating whether DHCB preferentially activates or inhibits specific downstream signaling pathways associated with a single receptor. For example, at the D2 receptor, does it block G-protein coupling, β-arrestin recruitment, or both, and to what extent?

Structural Biology Approaches: Elucidating the co-crystal structure of DHCB bound to its primary targets, such as the D2 receptor or P2X4 receptor, would provide invaluable insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding and selectivity. This knowledge is crucial for the rational design of more potent and selective analogs.

Table 1: Known and Potential Molecular Targets of Dehydrocorybulbine (B1239679) (DHCB)

TargetReceptor FamilyKnown InteractionResearch Focus
Dopamine D2 ReceptorGPCRAntagonist nih.govQuantify binding affinity, investigate functional selectivity, explore downstream signaling.
Dopamine D1 ReceptorGPCRBinds to the receptor wikipedia.orgDetermine functional effect (antagonist/agonist), compare affinity relative to D2.
P2X4 ReceptorLigand-gated ion channelInhibitor nih.govsemanticscholar.orgElucidate downstream effects on microglial activation and cytokine release.
µ-Opioid ReceptorGPCRWeak agonist activity noted escholarship.orgClarify the significance of this interaction at therapeutic concentrations.

Development of Advanced Preclinical Models for Disease Mimicry

The majority of preclinical research on DHCB has utilized standard rodent models of acute and neuropathic pain, such as the tail-flick assay and spinal nerve ligation models. nih.gov While useful, these models have limitations in fully recapitulating the complexity of human chronic pain conditions.

To enhance the translational potential of DHCB research, future efforts should focus on developing and utilizing more sophisticated preclinical models:

Humanized Models: Employing mice with "humanized" versions of DHCB targets (e.g., human dopamine D2 receptor) could provide more accurate predictions of the compound's efficacy and interaction in humans.

Induced Pluripotent Stem Cell (iPSC) Technology: Developing neuronal and microglial cultures from patient-derived iPSCs (e.g., from individuals with specific chronic pain syndromes) would allow for in-vitro testing of DHCB on human cells with a relevant genetic background.

Organoid and Microphysiological Systems: The use of "pain-on-a-chip" systems or dorsal root ganglion (DRG) organoids could offer a more complex, multi-cell-type environment to study the effects of DHCB on neuronal sensitization and neuro-immune interactions, bridging the gap between simple cell culture and whole-animal models.

Complex Disease State Models: Beyond simple nerve injury models, evaluating DHCB in preclinical models of pain associated with specific diseases, such as chemotherapy-induced peripheral neuropathy, diabetic neuropathy, or post-herpetic neuralgia, will be critical to defining its potential therapeutic niche.

Optimization of Chemical Synthesis for Research Scale and Analog Generation

A reliable and efficient supply of high-purity DHCB is essential for robust preclinical research. A four-step synthesis using berberine (B55584) as a starting material has been reported, with a final yield of 12.5%. nih.gov While this represents a significant achievement, further optimization is needed.

Future research in this area should focus on:

Analog Generation for Structure-Activity Relationship (SAR) Studies: The existing chemical structure of DHCB provides a scaffold for medicinal chemistry efforts. A systematic SAR campaign should be initiated by synthesizing a library of DHCB analogs. nih.gov This would involve modifying specific functional groups (e.g., the hydroxyl and methoxy (B1213986) groups on the isoquinoline (B145761) core) to probe their importance for receptor binding and functional activity. wikipedia.org The goal of such a campaign would be to identify analogs with potentially improved properties, such as:

Enhanced potency at the D2 or P2X4 receptors.

Greater selectivity for a specific target.

Improved pharmacokinetic properties (e.g., metabolic stability, brain penetration). nih.gov

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes (e.g., Cohen’s d) for robustness .

Q. How should researchers handle outliers in datasets involving this compound?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Investigate technical causes (e.g., pipetting errors, instrument drift) before exclusion. For biological outliers, use sensitivity analyses to assess impact on conclusions .

Future Research Directions

Q. What gaps exist in understanding the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Prioritize:
  • Analog synthesis : Modify the core scaffold to explore halogenation or sidechain effects.
  • Crystallography : Resolve 3D structures of target-bound complexes.
  • Computational SAR : Use QSAR models to predict bioactivity of untested derivatives .

Q. How can omics technologies be integrated into studies of this compound?

  • Methodological Answer : Apply metabolomics/lipidomics to identify off-target effects or endogenous metabolite shifts. Use CRISPR-Cas9 screens to discover genetic modifiers of efficacy/toxicity. Pair with single-cell RNA-seq for cell-type-specific responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.